molecular formula C18H21NO B14736231 n-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide CAS No. 5472-21-9

n-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide

Cat. No.: B14736231
CAS No.: 5472-21-9
M. Wt: 267.4 g/mol
InChI Key: BWWDHNIPRVBPGY-UHFFFAOYSA-N
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Description

N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide is an organic compound with a complex structure that includes a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide typically involves the reaction of 7-ethyl-1,2,3,4-tetrahydrophenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

  • N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
  • N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide

Comparison: N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide is unique due to its specific structural features, such as the ethyl group at the 7-position and the tetrahydrophenanthrene core. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

5472-21-9

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(7-ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide

InChI

InChI=1S/C18H21NO/c1-3-13-8-9-16-15-7-5-4-6-14(15)11-18(17(16)10-13)19-12(2)20/h8-11H,3-7H2,1-2H3,(H,19,20)

InChI Key

BWWDHNIPRVBPGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C3CCCCC3=C2C=C1)NC(=O)C

Origin of Product

United States

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